molecular formula C11H10ClN3O2S2 B2567367 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-71-1

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2567367
CAS No.: 391875-71-1
M. Wt: 315.79
InChI Key: YIEMIEYBYHHETR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro and methoxy group, as well as a thiadiazole ring with a methylthio substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

    Introduction of the Thiadiazole Ring: The acid chloride is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole ring. This step typically requires the use of a base such as triethylamine to facilitate the reaction.

    Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the benzamide core under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide: This compound has a similar benzamide core but differs in the substituents on the phenyl ring, leading to different biological activities.

    5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide: The presence of a nitro group instead of a thiadiazole ring results in different chemical reactivity and biological properties.

    5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide: The methoxy substituent on the phenyl ring imparts different electronic properties, affecting the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S2/c1-17-8-4-3-6(12)5-7(8)9(16)13-10-14-15-11(18-2)19-10/h3-5H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEMIEYBYHHETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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